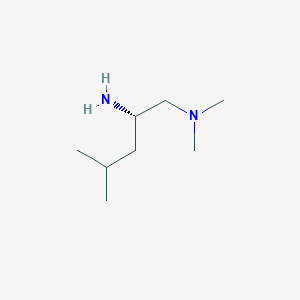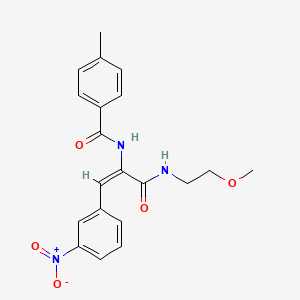
2-(2-Methoxyphenyl)-1-phenylethanol
Overview
Description
The compound “2-(2-Methoxyphenyl)-1-phenylethanol” is a type of organic compound. Organic compounds like this often have applications in various fields such as medicine, agriculture, and materials science .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyphenyl)-1-phenylethanol” were not found, similar compounds are often synthesized through reactions involving nucleophilic addition or condensation .Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve processes like cycloadditions, asymmetric hydrogenation, and allylic substitution .Scientific Research Applications
Biotechnological Production
- 2-Phenylethanol, an aromatic alcohol with a rose-like fragrance, is extensively used in cosmetics, perfumes, and food industries. Traditionally produced by chemical synthesis, recent advances focus on microbial transformation as an environmentally friendly and "natural" alternative. Biotechnological production through the Ehrlich pathway and L-phenylalanine biotransformation has shown considerable progress, suggesting potential for large-scale, sustainable production methods (Hua & Xu, 2011).
Chemical Synthesis and Transformation
- Methoxylated phenylethanals, which include compounds similar to 2-(2-Methoxyphenyl)-1-phenylethanol, can undergo specific chemical transformations. For instance, treatment with concentrated hydrochloric acid can lead to the formation of methoxylated 2-phenylnaphthalenes, showcasing the compound's versatility in chemical synthesis (Maurin, Bailly, & Cotelle, 2005).
Lignin Degradation and Conversion
- 2-(2-Methoxyphenoxy)-1-phenylethanol is used as a model compound in the study of lignin degradation. Research has focused on catalytic processes to break down C–O ether bonds in lignin model compounds, which is crucial for the efficient conversion of lignin into valuable chemicals and fuels (Guo et al., 2019).
Genome Mining and Microbial Production
- Genomic approaches are being used to identify biosynthetic genes for 2-Phenylethanol in microbes like Enterobacter sp. This involves creating microbial cell factories for efficient production of 2-PE and its derivatives, an approach that can lay the foundation for industrial-scale production (Liu et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDZOSZXAQKDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-phenylethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester](/img/structure/B3258268.png)

![6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B3258277.png)



![1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate](/img/structure/B3258314.png)


![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)
![Sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B3258334.png)


![2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-](/img/structure/B3258372.png)